molecular formula C3H4N2O2 B2882231 (1,3,4-Oxadiazol-2-yl)methanol CAS No. 1934983-06-8

(1,3,4-Oxadiazol-2-yl)methanol

Cat. No.: B2882231
CAS No.: 1934983-06-8
M. Wt: 100.077
InChI Key: XRVNVDTWWMOZCA-UHFFFAOYSA-N
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Description

(1,3,4-Oxadiazol-2-yl)methanol is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its significant chemical and biological properties .

Mechanism of Action

Target of Action

The primary targets of (1,3,4-Oxadiazol-2-yl)methanol are various enzymes and proteins that contribute to cell proliferation, particularly in cancer cells . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities, thereby disrupting the normal functioning of cancer cells . For instance, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation . Similarly, by inhibiting HDAC, it affects gene expression and induces cell cycle arrest .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting thymidylate synthase, it disrupts the synthesis of thymidine monophosphate, a precursor of DNA . Inhibition of HDAC leads to an increase in acetylation of histones, altering chromatin structure and affecting gene expression . Inhibition of topoisomerase II interferes with DNA topology and replication . By inhibiting telomerase, it prevents the extension of telomeres, leading to cellular senescence and apoptosis .

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation. By targeting and inhibiting key enzymes involved in cell proliferation, it induces cell cycle arrest and apoptosis, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other substances, such as binding proteins or competing substrates, can influence its efficacy .

Chemical Reactions Analysis

Types of Reactions

(1,3,4-Oxadiazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit a wide range of biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3,4-Oxadiazol-2-yl)methanol is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

1,3,4-oxadiazol-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVNVDTWWMOZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934983-06-8
Record name 1,3,4-oxadiazol-2-ylmethanol
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